molecular formula C₁₅H₂₅N₃O₄ B549883 Val-pro-pro CAS No. 58872-39-2

Val-pro-pro

Numéro de catalogue B549883
Numéro CAS: 58872-39-2
Poids moléculaire: 311.38 g/mol
Clé InChI: DOFAQXCYFQKSHT-SRVKXCTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Val-Pro-Pro (VPP) is a tripeptide derived from milk caseins . It is composed of valine, proline, and proline . VPP shows immense potential in biomedical and biochemical research . It is recognized for its role as a potent angiotensin-converting enzyme (ACE) inhibitor, which is a critical enzyme in the regulation of blood pressure . Furthermore, VPP stimulates the production of nitric oxide (NO), a vasodilator responsible for relaxing blood vessels . This can contribute to its vasodilatory effects and potential in blood pressure management .


Molecular Structure Analysis

VPP is a tripeptide composed of L-valine and two L-proline units joined by peptide linkages . Its molecular formula is C15H25N3O4 . The average mass is 311.377 Da and the monoisotopic mass is 311.184509 Da .

Applications De Recherche Scientifique

Peptide inhibiteur de l'ECA

Val-pro-pro est connu comme un peptide inhibiteur de l'ECA. Il est produit par fermentation par Saccharomyces cerevisiae et Lactobacillus helveticus dans le lait. Ce peptide peut aider à gérer l'hypertension et a des applications thérapeutiques potentielles dans la régulation de la pression artérielle .

Amélioration de la sensibilité à l'insuline

La recherche indique que this compound a des actions adipogéniques et mimétiques de l'insuline. Il améliore la sensibilité à l'insuline et peut prévenir la résistance à l'insuline dans les pré-adipocytes, ce qui pourrait être bénéfique pour gérer des conditions comme le diabète .

Effets anti-inflammatoires

This compound présente également des effets anti-inflammatoires, ce qui en fait une cible pour la gestion du syndrome métabolique. Sa capacité à réduire l'inflammation pourrait avoir des implications pour le traitement de diverses maladies inflammatoires .

Orientations Futures

VPP has shown promise in various areas of research. For instance, it has been found to relieve intestinal inflammation and alleviate the degree of diarrhea in pre-weaning calves . Another study found that VPP promotes adipocyte differentiation and inhibits inflammation in 3T3

Propriétés

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFAQXCYFQKSHT-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58872-39-2
Record name Val-pro-pro
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058872392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VAL-PRO-PRO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1R84870F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Val-pro-pro
Reactant of Route 2
Reactant of Route 2
Val-pro-pro
Reactant of Route 3
Val-pro-pro
Reactant of Route 4
Val-pro-pro
Reactant of Route 5
Val-pro-pro
Reactant of Route 6
Val-pro-pro

Q & A

Q1: What is Val-Pro-Pro (Valine-Proline-Proline), and what is its primary mechanism of action?

A1: this compound (Valine-Proline-Proline), often abbreviated as VPP, is a naturally occurring tripeptide found in fermented milk products and some cheese varieties. Its primary mechanism of action is the inhibition of Angiotensin I-Converting Enzyme (ACE). [, , , , ]

Q2: What are the downstream effects of ACE inhibition by this compound?

A2: ACE inhibition by this compound (Valine-Proline-Proline) leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor. This, in turn, can result in:

  • Blood pressure reduction: Lower levels of angiotensin II promote vasodilation, leading to a decrease in blood pressure. [, , , , , ]
  • Improved endothelial function: this compound (Valine-Proline-Proline) has been shown to improve the function of the endothelium, the inner lining of blood vessels, potentially contributing to better blood flow and cardiovascular health. [, , ]
  • Anti-inflammatory effects: Research suggests that this compound (Valine-Proline-Proline) may exert anti-inflammatory effects, possibly through its impact on the renin-angiotensin system and modulation of inflammatory pathways. [, , ]

Q3: Does this compound (Valine-Proline-Proline) interact with other enzymes or pathways?

A3: While ACE inhibition is its primary mechanism, studies suggest this compound (Valine-Proline-Proline) may impact other pathways:

  • ACE2 activation: Research indicates a potential for this compound (Valine-Proline-Proline) to activate ACE2, an enzyme with vasodilatory and protective effects on the cardiovascular system. []
  • Adipose tissue inflammation: this compound (Valine-Proline-Proline) has demonstrated an ability to reduce inflammation in adipose tissue, potentially benefiting individuals with obesity-related metabolic disorders. []
  • Insulin sensitivity: Some studies suggest this compound (Valine-Proline-Proline) may improve insulin sensitivity and potentially play a role in managing conditions like insulin resistance. [, ]

Q4: Can this compound (Valine-Proline-Proline) cross the blood-brain barrier?

A5: While research directly addressing this compound (Valine-Proline-Proline) and the blood-brain barrier is limited, one study detected Cy3-labeled this compound (Valine-Proline-Proline) in the endothelial cells of arterial vessels in rats, indicating its potential to cross the blood-brain barrier. [] Further research is needed to confirm this finding and investigate its implications.

Q5: What is the molecular formula and weight of this compound (Valine-Proline-Proline)?

A5: The molecular formula of this compound (Valine-Proline-Proline) is C17H29N3O4. Its molecular weight is 343.43 g/mol.

Q6: How is this compound (Valine-Proline-Proline) typically produced?

A7: this compound (Valine-Proline-Proline) is primarily produced through the fermentation of milk, particularly using specific strains of Lactobacillus helveticus. [, , , ]

Q7: Is this compound (Valine-Proline-Proline) stable in the gastrointestinal tract?

A8: Research using in vitro models of mammalian gastrointestinal digestion suggests that this compound (Valine-Proline-Proline) itself is resistant to digestion by gastrointestinal enzymes. [] This suggests that orally administered this compound (Valine-Proline-Proline) may remain intact in the intestine and retain its bioactivity until absorption.

Q8: What is the bioavailability of this compound (Valine-Proline-Proline)?

A9: The bioavailability of this compound (Valine-Proline-Proline) is relatively low, estimated to be around 0.1%. [] This means that only a small percentage of ingested this compound (Valine-Proline-Proline) reaches the bloodstream in its intact form.

Q9: What factors can influence the bioavailability of this compound (Valine-Proline-Proline)?

A9: Factors that can influence the bioavailability of this compound (Valine-Proline-Proline) include:

  • Food matrix: The presence of other food components can affect its absorption. [, ]
  • Digestive enzymes: While resistant to complete breakdown, some degree of peptide degradation by digestive enzymes may occur. []
  • Efflux transporters: Transporters in the intestine can pump substances back into the gut lumen, potentially limiting absorption. []

Q10: What in vitro models have been used to study this compound (Valine-Proline-Proline)?

A10: Various in vitro models, including cell cultures of:

  • Human umbilical vein endothelial cells (HUVECs): To study the effects of this compound (Valine-Proline-Proline) on endothelial function and monocyte adhesion. []
  • 3T3-L1 adipocytes: To investigate the impact of this compound (Valine-Proline-Proline) on adipose inflammation and insulin sensitivity. []
  • Vascular smooth muscle cells (VSMCs): To explore the effects of this compound (Valine-Proline-Proline) on vascular remodeling and function. []
  • Caco-2 cells: An intestinal cell line used to model and study the absorption mechanism of this compound (Valine-Proline-Proline). []

Q11: What animal models have been used to study this compound (Valine-Proline-Proline)?

A12: Animal models, particularly spontaneously hypertensive rats (SHR), have been used extensively to study the antihypertensive effects of this compound (Valine-Proline-Proline). [, , ] Apolipoprotein E-deficient mice have also been employed to investigate the potential of this compound (Valine-Proline-Proline) to attenuate atherosclerosis development. []

Q12: Have clinical trials been conducted on this compound (Valine-Proline-Proline)?

A12: Yes, several clinical trials have investigated the effects of this compound (Valine-Proline-Proline)-containing products, primarily fermented milk, in humans. These trials have primarily focused on individuals with:

  • Mild hypertension: Results have shown promising blood pressure-lowering effects following regular consumption of this compound (Valine-Proline-Proline)-enriched products. [, , , ]
  • Pre-hypertension or high-normal blood pressure: Studies suggest potential benefits in terms of blood pressure regulation in these populations. []

Q13: What is the safety profile of this compound (Valine-Proline-Proline)?

A14: this compound (Valine-Proline-Proline), derived from a natural food source, has demonstrated a good safety profile in both animal and human studies. [, ] No serious adverse effects have been reported in clinical trials.

Q14: What are potential future applications for this compound (Valine-Proline-Proline)?

A14: Research on this compound (Valine-Proline-Proline) is ongoing, and potential future applications include:

  • Functional foods and beverages: Incorporation into yogurts, cheeses, and other food products to provide cardiovascular benefits. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.